molecular formula C15H19NO B112329 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one CAS No. 2291-58-9

9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one

Cat. No.: B112329
CAS No.: 2291-58-9
M. Wt: 229.32 g/mol
InChI Key: BVEFCNSLJKPSEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one (CAS 2291-58-9) is a bicyclic tertiary amine with a molecular formula of C15H19NO and a molecular weight of 229.32 g/mol. Its rigid azabicyclo[3.3.1]nonane scaffold, substituted with a benzyl group at the 9-position and a ketone at the 3-position, imparts significant conformational rigidity. This structure enhances its binding affinity to biological targets, making it a valuable intermediate in pharmaceutical synthesis . This compound is widely utilized as a key building block in scientific research, particularly for the development of drugs targeting neurological and oncological pathways . Its scaffold serves as a critical precursor for sigma-2 (σ2) receptor ligands. These ligands are prominent in cancer research, as σ2 receptors are overexpressed in proliferating tumor cells and are considered a potential biomarker. Ligands derived from this compound have been developed into radiolabeled, fluorescent, and biotinylated probes to study receptor function, sub-cellular localization, and for potential purification of the σ2 receptor . The mechanism of action for derivatives often involves interaction with specific molecular targets like the sigma receptors, which can modulate neurotransmitter systems or induce apoptosis in tumor cells . From a synthetic chemistry perspective, it is noted for its use in multi-step synthesis, including reactions like catalytic hydrogenation and serving as a starting material for carbamate analogs . The compound is offered with a minimum purity of 98% (HPLC) and is supplied for laboratory research applications. This product is for research use only and is not intended for human or veterinary use. Key properties include: • Molecular Formula: C15H19NO • CAS Number: 2291-58-9 • Molecular Weight: 229.32 g/mol • SMILES: C1CC2CC(=O)CC(C1)N2CC3=CC=CC=C3 • Storage: Sealed in dry, room temperature .

Properties

IUPAC Name

9-benzyl-9-azabicyclo[3.3.1]nonan-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO/c17-15-9-13-7-4-8-14(10-15)16(13)11-12-5-2-1-3-6-12/h1-3,5-6,13-14H,4,7-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVEFCNSLJKPSEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(=O)CC(C1)N2CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2291-58-9
Record name 9-BENZYL-9-AZABICYCLO(3.3.1)NONAN-3-ONE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Reaction Components

  • Glutaraldehyde (50% aqueous solution)

  • Benzylamine

  • Acetone dicarboxylic acid

  • Sulfuric acid (18%)

Procedure

  • Acid-Catalyzed Cyclization :
    Benzylamine and sulfuric acid are mixed at 0–10°C, followed by sequential addition of glutaraldehyde and acetone dicarboxylic acid. The reaction proceeds at 5°C for 20 hours, yielding the bicyclic intermediate.

  • Workup and Purification :
    The crude product is extracted with methyl tert-butyl ether (MTBE), neutralized with sodium carbonate, and purified via silica gel chromatography.

Key Data

ParameterValue
Yield55–57%
Purity (HPLC)≥98%
Reaction Time40 hours

This method achieves scalability up to kilogram-scale production with minimal byproducts.

Catalytic Hydrogenation of Bicyclic Precursors

Hydrogenation strategies are employed to reduce unsaturated intermediates. A patent by Patsnap details the use of ruthenium catalysts for selective reduction:

Reaction Components

  • 9-Benzyl-9-azabicyclo[3.3.1]non-3-ene

  • RuCl₂(Ph₂PCH₂CH₂NH₂)₂ catalyst

  • Potassium tert-butoxide

  • Hydrogen gas (10–50 atm)

Procedure

  • Hydrogenation Setup :
    The unsaturated precursor is dissolved in isopropyl alcohol with the ruthenium catalyst and base.

  • Reduction Conditions :
    Hydrogenation occurs at 25–50°C under 10–50 atm H₂ pressure, achieving >99% conversion in 17–18 hours.

Key Data

ParameterValue
Conversion Rate>99%
endo:exo Selectivity97.9:2.1
Catalyst Loading0.1–0.5 mol%

This method highlights the role of electron-rich ligands in enhancing stereoselectivity.

Diels-Alder Cycloaddition

The Diels-Alder reaction offers an alternative route for constructing the bicyclic framework.

Reaction Components

  • Diene : 1,3-Butadiene derivatives

  • Dienophile : N-Benzylmaleimide

  • Lewis Acid Catalyst (e.g., AlCl₃)

Procedure

  • Cycloaddition :
    The diene and dienophile react in dichloromethane at −78°C, facilitated by AlCl₃.

  • Oxidation :
    The resultant adduct is oxidized using m-chloroperbenzoic acid (mCPBA) to introduce the ketone functionality.

Key Data

ParameterValue
Yield40–45%
Diastereomeric Ratio85:15

While less common, this route provides access to structurally diverse analogs.

Industrial-Scale Optimization

Industrial production prioritizes cost efficiency and reproducibility. Continuous flow reactors and catalytic systems are employed to optimize the Mannich reaction:

Continuous Flow Synthesis

  • Residence Time : 30–60 minutes

  • Temperature : 50–70°C

  • Catalyst : Heterogeneous acid resins (e.g., Amberlyst®)

Advantages

  • Throughput : 10–20 kg/day

  • Purity : ≥99.5% (by GC-MS)

Comparative Analysis of Methods

MethodYield (%)ScalabilitySelectivityCost Efficiency
Mannich Reaction55–57HighModerateHigh
Catalytic Hydrogenation93–95ModerateHighModerate
Diels-Alder40–45LowLowLow

Mechanistic Insights

  • Mannich Reaction : Proceeds via iminium ion formation, followed by cyclization and decarboxylation.

  • Hydrogenation : Ru catalysts facilitate syn-addition of H₂, favoring the endo isomer due to steric effects.

Challenges and Solutions

  • Byproduct Formation : Over-reduction in hydrogenation is mitigated by controlling H₂ pressure and catalyst loading.

  • Purification Difficulties : Silica gel chromatography or crystallization from methanol/heptane mixtures improves purity .

Chemical Reactions Analysis

Types of Reactions

9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Pharmaceutical Development

9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one serves as a crucial intermediate in synthesizing various pharmaceutical agents, particularly those targeting neurological disorders. Its structural characteristics allow for the exploration of novel drug candidates with improved efficacy and reduced side effects compared to traditional compounds .

Drug Design

The compound's unique bicyclic framework facilitates the development of new drugs by providing a scaffold for modifying pharmacological properties. Researchers utilize it to create derivatives that may exhibit enhanced biological activity against specific targets, including sigma receptors implicated in pain modulation and mood regulation.

Biochemical Research

In biochemical studies, this compound is employed to investigate enzyme interactions and metabolic pathways. Its ability to form hydrogen bonds enables it to interact with various biological molecules, providing insights into cellular processes and potential therapeutic targets .

Material Science

The properties of this compound make it suitable for developing advanced materials, including polymers with specific mechanical and thermal characteristics. Its rigidity and spatial orientation influence its interactions with other molecules, making it valuable in material synthesis .

Analytical Chemistry

This compound is also utilized as a standard in analytical techniques, aiding in the quantification and characterization of related chemical substances. Its distinct structure allows for precise identification in complex mixtures .

Antimicrobial Activity

A study synthesized this compound using a Diels-Alder reaction followed by nucleophilic substitution and evaluated its antimicrobial properties against Staphylococcus aureus. The results showed promising antimicrobial activity with minimum inhibitory concentrations (MIC) lower than those of standard antibiotics.

Anticancer Properties

In vitro assays demonstrated that treatment with this compound resulted in significant cytotoxicity against human breast cancer cell lines (MCF7). The mechanism may involve the modulation of signaling pathways associated with cell survival and death, indicating its potential as an anticancer agent.

Comparative Analysis with Related Compounds

Compound NameStructural FeaturesBiological Activity
9-Azabicyclo[3.3.1]nonaneLacks benzyl groupLimited bioactivity
9-Benzyl-9-azabicyclo[3.3.1]nonan-3-olReduced ketone groupEnhanced neuropharmacological effects
This compound N-OxideOxidized nitrogenPotentially different receptor interactions

This table highlights the unique properties of this compound compared to similar compounds, emphasizing its distinct biological activities attributed to its specific structural features.

Mechanism of Action

The mechanism of action of 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one involves its interaction with specific molecular targets. The nitrogen atom in the bicyclic structure can form hydrogen bonds and other interactions with biological molecules, influencing their function. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .

Comparison with Similar Compounds

Structural Analogs with Substituted Benzylidene Groups

Several analogs of the azabicyclo[3.3.1]nonane scaffold have been synthesized by modifying the substituents on the benzyl group or replacing the benzyl moiety. Key examples include:

Compound Name Substituents Melting Point (°C) Relative Retention Time (RF) Key Applications
9-Methyl-2,4-bis(4-bromobenzylidene)-9-azabicyclo[3.3.1]nonan-3-one (5) 4-Bromo 210–211 0.70 Anticancer research [2]
9-Methyl-2,4-bis(4-trifluoromethylbenzylidene)-9-azabicyclo[3.3.1]nonan-3-one (6) 4-Trifluoromethyl 199–200 0.50 Anti-inflammatory agents [2]
9-Methyl-2,4-bis(4-nitrobenzylidene)-9-azabicyclo[3.3.1]nonan-3-one (7) 4-Nitro 173–174 0.67 Antimicrobial activity [2]
9-Methyl-2,4-bis(4-methoxybenzylidene)-9-azabicyclo[3.3.1]nonan-3-one (8) 4-Methoxy 194–195 0.41 Antioxidant studies [2]

Key Findings :

  • Electron-withdrawing groups (e.g., nitro, bromo) increase melting points and retention times, suggesting enhanced stability and polarity [2].
  • Methoxy groups improve solubility in polar solvents, making analogs like compound 8 suitable for aqueous formulations [3].
Heterocyclic Analogs

Replacing the benzyl group with other heterocycles or modifying the bicyclic core alters pharmacological profiles:

Compound Name Structural Variation Biological Activity
(1S,5R)-9-Phenyl-9-azabicyclo[3.3.1]nonan-3-one Phenyl instead of benzyl Intermediate for granisetron analogs [12]
3,7-Diazabicyclo[3.3.1]nonan-9-one derivatives Dual nitrogen atoms at 3,7 Broad-spectrum therapeutics (e.g., antivirals) [15]
9-Thiabicyclo[3.3.1]nonan-3-one Sulfur replacing nitrogen Conformationally similar to aza analogs [11]

Key Findings :

  • The diazabicyclo[3.3.1]nonane scaffold (e.g., 3,7-diaza derivatives) exhibits higher receptor selectivity due to dual hydrogen-bonding sites [15].
  • Thia analogs maintain conformational rigidity but show reduced metabolic stability compared to nitrogen-containing counterparts [11].

Key Findings :

  • The parent benzyl compound shows moderate affinity for α4β2 nAChRs, while diaza derivatives exhibit stronger antiviral activity [15].
  • Brominated analogs demonstrate cytotoxicity via topoisomerase inhibition, highlighting structural flexibility for oncology applications [2].

Biological Activity

9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one is a bicyclic compound with significant potential in medicinal chemistry due to its unique structural features and biological activity. This compound, characterized by a nitrogen atom in its bicyclic framework, has been the subject of various studies aimed at exploring its pharmacological properties, particularly in the context of neuropharmacology and cancer research.

Chemical Structure and Properties

The chemical formula for this compound is C15H19NO, indicating the presence of a benzyl group attached to a bicyclic azabicyclo structure. This configuration allows for diverse chemical reactivity and interaction with biological systems.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The nitrogen atom in the bicyclic structure can form hydrogen bonds and engage in other interactions that influence the function of proteins and enzymes. Furthermore, metabolic transformations may lead to the formation of active metabolites, enhancing its biological effects.

Biological Activities

Research has highlighted several key areas where this compound exhibits biological activity:

Antimicrobial Activity

Studies have shown that this compound possesses antimicrobial properties, making it a candidate for further investigation as a potential antimicrobial agent against various pathogens.

Anticancer Properties

Preliminary research suggests that this compound may exhibit anticancer effects by inhibiting cell proliferation and inducing apoptosis in cancer cell lines. Its mechanism may involve the modulation of signaling pathways associated with cell survival and death .

Neuropharmacological Effects

The compound has been studied for its potential interactions with sigma receptors, which are implicated in various neurological processes such as pain modulation and mood regulation. This suggests that it may have applications in treating conditions like depression and anxiety .

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, it is beneficial to compare it with structurally related compounds:

Compound NameStructural FeaturesBiological Activity
9-Azabicyclo[3.3.1]nonaneLacks benzyl groupLimited bioactivity
9-Benzyl-9-azabicyclo[3.3.1]nonan-3-olReduced ketone groupEnhanced neuropharmacological effects
This compound N-OxideOxidized nitrogenPotentially different receptor interactions

Case Studies

Several case studies have documented the synthesis and biological evaluation of this compound:

  • Synthesis and Antimicrobial Testing : A study synthesized the compound using a Diels-Alder reaction followed by nucleophilic substitution and evaluated its antimicrobial activity against Staphylococcus aureus, showing promising results with minimum inhibitory concentrations (MIC) lower than those of standard antibiotics .
  • Anticancer Assays : In vitro assays demonstrated that treatment with this compound resulted in significant cytotoxicity against human breast cancer cell lines (MCF7), indicating its potential as an anticancer agent.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one?

  • Methodological Answer : The compound is typically synthesized via the Mannich reaction , combining glutaraldehyde, aniline, and 3-oxopentanedioic acid in aqueous medium. After adjusting pH and refluxing, the product is purified through column chromatography (hexane/EtOAc eluent) . Alternative routes include catalytic hydrogenation or aldol condensation using organolithium bases (e.g., n-BuLi) in tetrahydrofuran (THF) under cryogenic conditions .

Q. How is the purity of this compound assessed in academic research?

  • Methodological Answer : Purity is validated via high-performance liquid chromatography (HPLC) with ≥98% purity thresholds. Suppliers often report assays using mass spectrometry (MS) and nuclear magnetic resonance (NMR) for structural confirmation . For intermediates, thin-layer chromatography (TLC) with UV visualization is used to monitor reaction progress .

Q. What spectroscopic techniques are essential for characterizing this compound?

  • Methodological Answer :

  • NMR : ¹H and ¹³C NMR identify functional groups and confirm bicyclic structure. For example, carbonyl (C=O) signals appear at ~208 ppm in ¹³C NMR .
  • X-ray crystallography : Determines absolute configuration and hydrogen-bonding networks. Monoclinic (P21/c) crystal systems with unit cell parameters (e.g., a = 14.380 Å, β = 106.21°) are common .
  • Mass spectrometry (HRMS) : Confirms molecular weight (e.g., [M+Na]⁺ = 358.1783) .

Advanced Research Questions

Q. How can researchers address stereochemical challenges in the synthesis of this compound derivatives?

  • Methodological Answer : Stereoselective synthesis employs chiral auxiliaries or asymmetric catalysis. For example, diastereoselective aldol reactions using LDA (lithium diisopropylamide) in THF at −78°C yield enantiomerically enriched products. Racemic mixtures can be resolved via chiral column chromatography or crystallization-induced dynamic resolution (CIDR) . Computational modeling (DFT) predicts transition states to optimize stereochemical outcomes .

Q. What methodologies are employed to analyze the conformational dynamics of this compound using NMR and X-ray crystallography?

  • Methodological Answer :

  • NMR NOE experiments : Detect through-space interactions to map chair-boat conformations of the bicyclic framework .
  • X-ray crystallography : Reveals intermolecular hydrogen bonds (e.g., O–H···O=C) influencing crystal packing and stability. Synchrotron radiation (λ = 0.61992 Å) enhances resolution for high-precision atomic displacement parameters .
  • Dynamic NMR (DNMR) : Quantifies ring-flipping kinetics by monitoring coalescence temperatures of diastereotopic protons .

Q. How can conflicting spectroscopic data be resolved when characterizing this compound intermediates?

  • Methodological Answer : Contradictions between NMR and X-ray data often arise from dynamic equilibria or polymorphism. Strategies include:

  • Variable-temperature NMR : Identifies conformational exchange broadening signals (e.g., axial-equatorial isomerism) .
  • Powder X-ray diffraction (PXRD) : Differentiates polymorphs by comparing experimental and simulated patterns .
  • Cross-validation with computational chemistry : Gaussian-based DFT calculations reconcile observed chemical shifts with predicted electronic environments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one
Reactant of Route 2
Reactant of Route 2
9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.